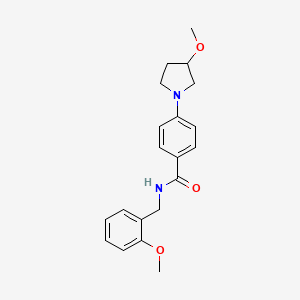

N-(2-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide

Description

N-(2-Methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a benzamide derivative characterized by two key structural motifs:

- A 2-methoxybenzyl group attached to the amide nitrogen.

- A 3-methoxypyrrolidinyl substituent at the para position of the benzamide core.

The dual methoxy groups may enhance lipophilicity and metabolic stability compared to non-substituted analogs.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-24-18-11-12-22(14-18)17-9-7-15(8-10-17)20(23)21-13-16-5-3-4-6-19(16)25-2/h3-10,18H,11-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIZBIHVXGPTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Methoxybenzyl Intermediate: The synthesis begins with the preparation of the 2-methoxybenzyl intermediate. This can be achieved through the methylation of 2-hydroxybenzyl alcohol using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Preparation of the Methoxypyrrolidinyl Intermediate: The next step involves the synthesis of the 3-methoxypyrrolidinyl intermediate. This can be accomplished by reacting 3-hydroxypyrrolidine with a methylating agent under similar conditions.

Coupling Reaction: The final step involves the coupling of the two intermediates with a benzamide derivative. This can be achieved through a nucleophilic substitution reaction, where the methoxybenzyl intermediate reacts with the benzamide derivative in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or pyrrolidines.

Scientific Research Applications

N-(2-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Benzamide Derivatives

Key Structural and Functional Differences

Fluorinated analogs (e.g., ) exhibit higher molecular weights (~589 Da vs. ~500 Da in others), which may reduce oral bioavailability but enhance target affinity through halogen bonding .

In contrast, employs conventional acid-mediated condensation, which is cost-effective but less selective .

Heterocyclic Diversity: Compounds like and incorporate imidazopyrazine or thienopyridine cores, which are associated with kinase or protease inhibition. The target’s pyrrolidinyl-benzamide structure may instead target GPCRs or serotonin receptors.

Research Implications and Limitations

- Pharmacological Gaps : Direct biological data for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogs, which limits specificity.

- Synthetic Scalability : The target’s methoxy groups may simplify synthesis compared to fluorinated or heterocyclic analogs (e.g., ), but regioselective functionalization of pyrrolidine remains a challenge.

Biological Activity

N-(2-methoxybenzyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with 4-isocyanobenzamide, followed by cyclization to form the pyrrolidine ring. The reaction conditions can significantly influence yield and purity, necessitating careful optimization.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of methoxy-substituted benzamides have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, suggesting a robust potential for anticancer applications .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 10 | MCF-7 | 1.2 | Strong selective activity |

| 11 | HCT116 | 3.7 | Moderate activity |

| 12 | HEK293 | 5.3 | Low solubility observed |

Antioxidant Activity

In addition to antiproliferative effects, this compound and its analogs have demonstrated significant antioxidant properties. The antioxidative activity was assessed using various in vitro methods, showing improved performance compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

Table 2: Antioxidant Activity Comparison

| Compound ID | Method Used | Result | Comparison |

|---|---|---|---|

| 9 | ABTS | Significant | Better than BHT |

| 10 | DPPH | Moderate | Comparable to BHT |

| 36 | FRAP | Strong | Superior activity |

Structure-Activity Relationship (SAR)

SAR studies highlight that the presence of methoxy groups on the benzene rings enhances biological activity. The position of these substituents plays a critical role in modulating the compound’s potency against specific targets, including tubulin polymerization pathways in cancer cells .

Key Findings from SAR Studies

- Methoxy Substitution : Enhances lipophilicity and cellular uptake.

- Pyrrolidine Ring : Critical for maintaining structural integrity and biological function.

- Positioning of Functional Groups : Variations in positioning can lead to significant differences in activity.

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

- Anticancer Studies : In vivo studies using xenograft models demonstrated that similar compounds effectively reduced tumor growth without significant toxicity, indicating a promising therapeutic window .

- Antimicrobial Activity : Compounds with similar structures have shown selective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.